molecular formula C9H11N B8464302 4-Cyclopentyl-but-2-ynenitrile

4-Cyclopentyl-but-2-ynenitrile

Cat. No. B8464302
M. Wt: 133.19 g/mol
InChI Key: RWWZTFKTKBSKNT-UHFFFAOYSA-N
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Patent
US07220865B2

Procedure details

Prop-2-ynyl-cyclopentane (46.2 mmol) was dissolved in 100 mL of anhydrous Et2O under N2 and the reaction was cooled to −78° C. A 2.5 M solution of BuLi in hexanes (55.5 mmol) was added dropwise to the reaction over 30 minutes. The reaction was stirred for an additional 20 minutes and phenyl cyanate (55.5 mmol) was then added in solution with 20 mL of Et2O dropwise over 20 minutes. The resultant solution was allowed to slowly warm to rt and stir for 3 hours. The reaction material was then diluted in 200 mL of fresh Et2O and washed with three 100 mL portions of 1 N aqueous NaOH solution. The organics were then washed with 200 mL of brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified through flash chromatography on silica gel to give 4-cyclopentyl-but-2-ynenitrile (21.7 mmol).
Quantity
46.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
55.5 mmol
Type
reactant
Reaction Step Two
Quantity
55.5 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1)[C:2]#[CH:3].[Li]CCCC.C1(O[C:21]#[N:22])C=CC=CC=1>CCOCC>[CH:4]1([CH2:1][C:2]#[C:3][C:21]#[N:22])[CH2:8][CH2:7][CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
46.2 mmol
Type
reactant
Smiles
C(C#C)C1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
55.5 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
55.5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)OC#N
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to rt
STIRRING
Type
STIRRING
Details
stir for 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed with three 100 mL portions of 1 N aqueous NaOH solution
WASH
Type
WASH
Details
The organics were then washed with 200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CCCC1)CC#CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.7 mmol
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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